Selective MAO-B Inhibition: A 88.7-Fold Preference Over MAO-A
5-Phenoxyquinolin-2(1H)-one demonstrates a marked selectivity for human monoamine oxidase B (MAO-B) over MAO-A. In a direct head-to-head comparison using the same assay system, the compound exhibited an IC50 of 1.13 μM for MAO-B, whereas its IC50 for MAO-A was >100 μM [1]. This represents an 88.7-fold selectivity window, a key differentiator from non-selective quinolinone analogs.
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 1.13 μM (MAO-B); IC50 = 100 μM (MAO-A) |
| Comparator Or Baseline | MAO-A (same compound, different isoform) |
| Quantified Difference | 88.7-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; inhibition of kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation |
Why This Matters
This high selectivity is critical for research applications requiring specific modulation of MAO-B without confounding effects from MAO-A inhibition.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). IC50: 1.13 μM for MAO-B, 100 μM for MAO-A. Accessed April 2026. View Source
